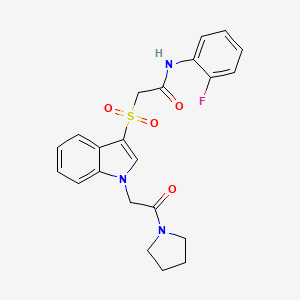

N-(2-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

The compound N-(2-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide features a multifunctional structure combining an indole core, a sulfonyl group, a pyrrolidine-containing oxoethyl side chain, and a 2-fluorophenyl acetamide moiety. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the fluorophenyl group may improve metabolic stability and binding specificity .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S/c23-17-8-2-3-9-18(17)24-21(27)15-31(29,30)20-13-26(19-10-4-1-7-16(19)20)14-22(28)25-11-5-6-12-25/h1-4,7-10,13H,5-6,11-12,14-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHRZORCEDUUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878056-22-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is , with a molecular weight of 443.5 g/mol. The compound features a complex structure that includes an indole moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. For instance, related indole derivatives have shown significant cytotoxic activity against various cancer cell lines. A study indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 5.0 |

| Compound B | Jurkat | 3.5 |

| N-(2-fluorophenyl)-... | TBD | TBD |

The mechanism of action for compounds like N-(2-fluorophenyl)-... often involves the inhibition of specific enzymes or receptors involved in cancer progression. For example, some indole-based compounds have been found to inhibit Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells .

Study 1: Indole Derivatives and Their Anticancer Properties

A comprehensive study investigated a series of indole derivatives, including those structurally related to N-(2-fluorophenyl)-..., for their anticancer properties. The results showed that modifications on the indole ring significantly affected the cytotoxicity and selectivity towards cancer cells. The presence of electron-donating groups at specific positions on the phenyl ring enhanced the activity .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that substituents on the pyrrolidine and indole rings play a crucial role in determining biological activity. For instance, compounds with methyl or fluorine substitutions demonstrated enhanced affinity for target proteins compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Structural Analogues with Indole Cores

N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide ()

- Key Differences : Replaces the indole-sulfonyl group with a piperidine-carboxamide and lacks the 2-fluorophenyl acetamide.

- Implications : The absence of the indole ring may reduce aromatic stacking interactions, while the piperidine-carboxamide could alter solubility and target affinity.

(S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ()

- Key Differences : Retains the indole core but substitutes the sulfonyl-pyrrolidinyl oxoethyl group with a phenylethyl acetamide.

- Implications : The simpler structure may limit conformational rigidity and binding specificity compared to the target compound’s sulfonyl-pyrrolidinyl side chain .

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()

- Key Differences : Combines an indole-ethyl group with a fluorobiphenyl propanamide.

Compounds with Sulfonyl or Acetamide Modifications

2-Oxoindoline Derivatives ()

- Examples: Compound 1-F (2-hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenylacetamide) and M (naphthylaminoethyl-substituted analog).

- Key Differences : Feature oxoindoline instead of indole and lack the pyrrolidinyl oxoethyl group.

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide ()

- Key Differences : Incorporates a thiadiazole ring and thioether linkage instead of the indole-sulfonyl group.

- Implications : The sulfur-rich structure may enhance metal-binding capacity but reduce stability under oxidative conditions .

Halogenated Aryl Substituents

N-(2-chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide ()

- Key Differences: Substitutes the 2-fluorophenyl with a 2-chlorophenyl group and adds a thiazolidinone ring.

- Implications : Chlorine’s larger atomic radius and electronegativity may alter steric and electronic interactions compared to fluorine, affecting target selectivity .

N-[2-(4-hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide ()

- Key Differences : Replaces the fluorophenyl with a hydroxyphenyl group and introduces an isopropylindole.

- Implications : The hydroxyl group increases polarity but may reduce metabolic stability compared to fluorine’s electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols and characterization methods for N-(2-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

- Synthesis Steps :

-

Step 1 : Construct the indole core via Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) .

-

Step 2 : Introduce the sulfonyl group using sulfonyl chlorides in the presence of a base (e.g., pyridine) .

-

Step 3 : Couple the pyrrolidin-1-yl-ethyl moiety via nucleophilic substitution or amidation .

-

Step 4 : Attach the 2-fluorophenylacetamide group under reflux conditions in aprotic solvents (e.g., DMF) .

- Characterization :

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR | Confirm structural integrity | Aromatic protons (δ 7.2–8.1 ppm), sulfonyl group (δ 3.5–4.0 ppm) |

| HPLC | Assess purity | Retention time >95% purity under reverse-phase conditions |

| Mass Spectrometry | Verify molecular weight | [M+H]⁺ peak matching theoretical mass |

- Optimization : Reaction temperatures (60–100°C) and solvent choice (DMF, dichloromethane) are critical for yield (>70%) .

Q. What primary biological targets and assay systems are relevant for initial screening of this compound?

- Targets :

- Enzymes : Sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinases) due to the sulfonyl group .

- Receptors : GPCRs or nuclear receptors modulated by indole derivatives .

- Assays :

- In vitro enzyme inhibition : Measure IC₅₀ values using fluorometric or colorimetric assays (e.g., β-lactamase inhibition) .

- Cellular viability assays : Screen for anticancer activity (MTT assay on cancer cell lines) .

- Binding affinity studies : Surface plasmon resonance (SPR) to quantify target interactions .

- Key Observations : Fluorophenyl groups enhance binding specificity to hydrophobic pockets in targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- SAR Variables :

| Modification | Rationale | Method |

|---|---|---|

| Fluorophenyl substituents | Tune lipophilicity and π-π interactions | Introduce Cl, NO₂, or methyl groups . |

| Pyrrolidine substitution | Alter steric effects | Replace pyrrolidine with piperidine or azepane . |

| Sulfonyl linker length | Adjust conformational flexibility | Vary alkyl chain length (C1–C3) . |

- Screening : High-throughput screening (HTS) with 50–100 derivatives to identify leads with improved IC₅₀ .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., LogP, polar surface area) with activity .

Q. What computational approaches are recommended to predict binding modes and metabolic stability?

- Docking Studies :

- Software : AutoDock Vina or Schrödinger Suite for target binding prediction .

- Key Interactions : Sulfonyl group hydrogen bonding with active-site residues; fluorophenyl π-stacking .

- ADME Prediction :

- Tools : SwissADME or ADMETLab to estimate solubility (LogS ≈ -4.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 metabolism .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Potential Causes :

- Poor solubility : Measure kinetic solubility in PBS (common issue for sulfonamides) .

- Metabolic instability : Incubate with liver microsomes to identify rapid degradation .

- Mitigation Strategies :

| Issue | Solution | Evidence |

|---|---|---|

| Low solubility | Formulate as nanocrystals or use co-solvents (PEG 400) | |

| Metabolic clearance | Introduce electron-withdrawing groups (e.g., CF₃) to block oxidation |

Q. What strategies are effective in improving pharmacokinetic properties without compromising activity?

- Optimization Pathways :

- Prodrug design : Mask polar groups (e.g., esterify acetamide) to enhance oral bioavailability .

- Salt formation : Improve solubility via hydrochloride or sodium salts .

- Key Parameters :

| Property | Target | Method |

|---|---|---|

| LogP | 2–4 | Introduce halogen substituents |

| t₁/₂ (plasma) | >4 h | Reduce CYP3A4 affinity via structural rigidity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.